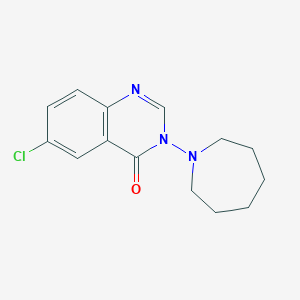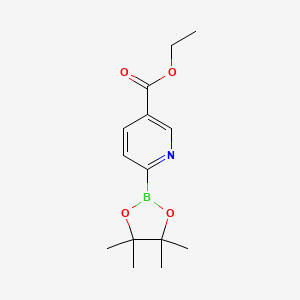![molecular formula C14H8BrNO B11843407 9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)
9-Bromo-6H-benzofuro[2,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-6H-benzofuro[2,3-b]indole is a heterocyclic compound that features a fused benzofuran and indole ring system with a bromine atom at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6H-benzofuro[2,3-b]indole typically involves multi-step procedures. One common method is the Fischer indole synthesis, which is a key step in constructing the indole core. The process begins with the preparation of 3-chlorobenzofuran-2-carbaldehydes, which are then converted into 3-aminothieno[3,2-b]benzofuran-2-carboxylates through a series of reactions, including the replacement of the chlorine atom with a -SCH2CO2Me moiety and the conversion of the aldehyde group into a nitrile group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Fischer indole synthesis and related procedures suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-6H-benzofuro[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuroindoles .
Applications De Recherche Scientifique
9-Bromo-6H-benzofuro[2,3-b]indole has several scientific research applications:
Organic Electronics: The compound is used as an electron donor in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The indole core is a common motif in many biologically active compounds, making this compound a valuable intermediate in drug discovery and development.
Photophysical Studies: The compound’s unique photophysical properties make it a subject of interest in the study of light-emitting materials and their applications.
Mécanisme D'action
The mechanism of action of 9-Bromo-6H-benzofuro[2,3-b]indole in its various applications involves its ability to participate in electron transfer processes. In the context of TADF emitters, the compound acts as an electron donor, facilitating the transfer of electrons to acceptor molecules, which results in delayed fluorescence. The molecular targets and pathways involved in these processes are primarily related to the compound’s electronic structure and its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Benzo[4,5]thieno[2,3-b]indole: Another indole-based compound used in TADF emitters.
Benzofuro[2,3-b]indoline: A related compound with similar structural features and applications.
Uniqueness
9-Bromo-6H-benzofuro[2,3-b]indole is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile intermediate in the synthesis of more complex molecules and materials.
Propriétés
Formule moléculaire |
C14H8BrNO |
|---|---|
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
9-bromo-6H-[1]benzofuro[2,3-b]indole |
InChI |
InChI=1S/C14H8BrNO/c15-8-5-6-11-10(7-8)13-9-3-1-2-4-12(9)17-14(13)16-11/h1-7,16H |
Clé InChI |
ZBVGIXOXFOUUNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)NC4=C3C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B11843337.png)







![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)
![tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)


![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)
